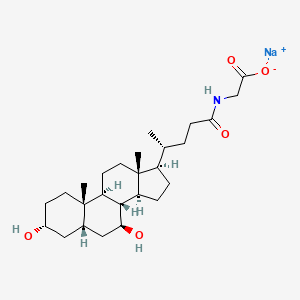

Ursodeoxycholylglycine sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYACJGHNRIFCT-LWADHXPTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92411-07-9 | |

| Record name | Ursodeoxycholylglycine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092411079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URSODEOXYCHOLYLGLYCINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SMU62O28G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Ursodeoxycholylglycine Sodium

Executive Summary

Ursodeoxycholylglycine Sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). As a hydrophilic bile salt, it plays a pivotal role in pharmaceutical applications, ranging from the treatment of cholestatic liver diseases to its use as a specialized surfactant in drug delivery systems.

This guide details a robust, scalable synthetic route for GUDCA-Na, prioritizing high purity (>99%) and minimizing common process impurities such as free UDCA and chenodeoxycholic acid derivatives. The protocol utilizes the Mixed Anhydride Method for conjugation, followed by controlled saponification, offering a balance between industrial cost-efficiency and chemical selectivity.

Chemical Basis & Retrosynthetic Strategy

The Challenge of Bile Acid Conjugation

The synthesis of GUDCA-Na requires the formation of an amide bond between the C-24 carboxyl group of UDCA and the amino group of glycine. The primary challenges are:

-

Steric Hindrance: The steroid nucleus provides significant steric bulk.

-

Hydroxyl Protection: The secondary hydroxyl groups at C-3 and C-7 are nucleophilic and can form unwanted esters if the activation is too aggressive (e.g., using thionyl chloride without protection).

-

Gelation: GUDCA-Na is prone to forming rigid gels in aqueous environments, complicating filtration and purification.

Selected Route: Mixed Anhydride Coupling

To avoid protecting the hydroxyl groups, we employ the Mixed Anhydride (MA) strategy. This method activates the carboxylic acid of UDCA using ethyl chloroformate in the presence of a tertiary amine base. The resulting anhydride reacts selectively with glycine ethyl ester.

Reaction Scheme:

-

Activation: UDCA + Ethyl Chloroformate + Et

N -

Amidation: Mixed Anhydride + Glycine Ethyl Ester

HCl -

Saponification: GUDCA-Ethyl Ester + NaOH

GUDCA-Na + Ethanol

Figure 1: Synthetic pathway via Mixed Anhydride activation.

Detailed Experimental Protocol

Phase 1: Conjugation (Amide Bond Formation)

Reagents:

-

Ursodeoxycholic Acid (UDCA): 1.0 eq

-

Triethylamine (TEA): 1.1 eq (for activation) + 1.0 eq (to free glycine ester)

-

Ethyl Chloroformate (ECF): 1.1 eq

-

Glycine Ethyl Ester Hydrochloride: 1.2 eq

-

Solvent: Tetrahydrofuran (THF) or Dioxane (anhydrous)

Step-by-Step:

-

Dissolution: Charge a reactor with UDCA (1.0 eq) and dry THF (10-15 volumes). Stir until dissolved. Add TEA (1.1 eq).

-

Activation: Cool the solution to -5°C to 0°C . Slow addition of Ethyl Chloroformate (1.1 eq) is critical to prevent heat accumulation. Stir for 30 minutes to form the mixed anhydride. Note: A white precipitate of TEA

HCl will form. -

Preparation of Amine: In a separate vessel, dissolve Glycine Ethyl Ester HCl (1.2 eq) in a minimum amount of water or DMF, and neutralize with TEA (1.0 eq). Alternatively, add the solid ester salt directly if using a biphasic system, but pre-neutralization improves yield.

-

Coupling: Add the glycine mixture to the cold anhydride solution dropwise. Maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or HPLC for the disappearance of UDCA.

-

Workup:

-

Filter off the TEA

HCl salts. -

Concentrate the filtrate under reduced pressure to remove THF.

-

Partition the residue between Ethyl Acetate and Water. Wash the organic layer with 1M HCl (to remove unreacted amine), then 5% NaHCO

(to remove unreacted acid), and finally Brine. -

Dry over Na

SO

-

Phase 2: Saponification & Salt Formation

Reagents:

-

Sodium Hydroxide (NaOH): 1.05 eq (aqueous solution)

-

Solvent: Methanol / Water[1]

Step-by-Step:

-

Hydrolysis: Dissolve the crude GUDCA-Ethyl Ester in Methanol (5 volumes).

-

Base Addition: Add 1.05 eq of NaOH (dissolved in minimal water).

-

Reaction: Stir at room temperature for 2-4 hours. Do not heat excessively to avoid degradation.

-

Completion: Monitor disappearance of the ester by HPLC.

-

Isolation:

-

Concentrate the solution to remove Methanol.

-

Critical Step: The remaining aqueous solution contains GUDCA-Na.

-

Purification Option A (Precipitation): Add the concentrated aqueous solution dropwise into a large excess of cold Acetone or Ethanol/Ether mixture. The sodium salt will precipitate.

-

Purification Option B (Resin): Pass the aqueous solution through a macroporous adsorption resin (e.g., AB-8 or Diaion HP-20) to remove color and organic impurities, eluting with an Ethanol-Water gradient.

-

Purification & Crystallization Workflow

Achieving pharmaceutical grade (>99%) requires removing the "critical pair" impurities: free UDCA and Chenodeoxycholic acid (CDCA) analogs.

Protocol:

-

Crude GUDCA-Na Dissolution: Dissolve crude salt in Ethanol (95%) at 50°C.

-

Filtration: Hot filtration to remove inorganic salts (NaCl/Na

CO -

Crystallization:

-

Cool the filtrate to room temperature.

-

Slowly add Ethyl Acetate or Acetone (Anti-solvent) with vigorous stirring until turbidity persists.

-

Cool to 0-4°C and hold for 12 hours.

-

-

Collection: Filter the white crystalline powder under nitrogen (hygroscopic).

-

Drying: Vacuum dry at 40°C for 24 hours.

Figure 2: Purification workflow for removal of inorganic and organic impurities.

Quality Control & Analytical Methods

HPLC Method (Reverse Phase)

Bile acids lack strong chromophores; detection at low UV wavelengths or using Refractive Index (RI) / ELSD is required.

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax Eclipse or equivalent), 5µm, 4.6 x 250mm |

| Mobile Phase | Methanol : Phosphate Buffer (pH 5.[2]3) [70:30] |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 200-210 nm OR RI / ELSD (Preferred for sensitivity) |

| Temperature | 40°C |

| Retention | GUDCA elutes before UDCA due to glycine polarity. |

Key Impurity Limits

-

Free UDCA: < 1.0% (Indicates incomplete coupling or hydrolysis).

-

Total Impurities: < 2.0%.[1]

-

Water Content: < 5.0% (Material is hygroscopic).

Troubleshooting & Expert Insights

The "Gelation" Phenomenon

Problem: During acidification or concentration, GUDCA solutions often turn into a rigid, clear gel rather than precipitating. Cause: Formation of helical aggregates and hydrogen bonding networks in water. Solution:

-

Avoid acidic pH in aqueous phases; keep pH > 7.5 during workup.

-

Use high-shear stirring when adding anti-solvents.

-

If gel forms, add a small amount of Ethanol to break the structure, then re-attempt precipitation with slower anti-solvent addition.

Hydrolysis Control

Problem: Over-hydrolysis can cleave the amide bond (reverting to UDCA) alongside the ester. Solution: Use stoichiometric NaOH (1.05 eq) and monitor strictly. Do not reflux; room temperature is sufficient for the ethyl ester.

References

-

Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine. Link

-

Monte, M. J., et al. (2009). Bile acids: Chemistry, physiology, and pathophysiology. World Journal of Gastroenterology. Link

-

Agilent Technologies. (2015). Quantification of Bile Acid by Reversed Phase HPLC with Evaporative Light Scattering Detection. Application Note. Link

-

Zhang, X., et al. (2019).[3] Large-scale production of tauroursodeoxycholic acid products through fermentation optimization. Microbial Cell Factories. Link (Referenced for purification logic of conjugated bile acids).

-

TargetMol. (2024). Glycoursodeoxycholic acid Sodium Salt Product Data. Link

Sources

Technical Master File: Physicochemical Properties of Ursodeoxycholylglycine Sodium

Document Control:

-

Subject: Ursodeoxycholylglycine Sodium (Sodium Glycoursodeoxycholate)[1][2]

-

Role: Senior Application Scientist

-

Target Audience: Formulation Scientists, ADMET Researchers, Process Engineers[2]

Executive Summary: The "Chaperone" Bile Salt

Ursodeoxycholylglycine sodium (GUDCA-Na) represents a critical intersection between endogenous metabolic regulation and biopharmaceutical application.[1][2] Unlike its hydrophobic progenitor, Ursodeoxycholic Acid (UDCA), the glycine-conjugated sodium salt offers enhanced aqueous solubility while retaining the unique hydrophilic-hydrophobic balance required for membrane permeation and protein stabilization.[1][2]

For the drug development professional, GUDCA-Na is not merely a surfactant; it is a cytoprotective excipient .[1][2] Its physicochemical profile—specifically its critical micelle concentration (CMC) and pH-dependent solubility—dictates its utility in preventing protein aggregation and enhancing the oral bioavailability of Class II/IV drugs.[1] This guide dissects these properties to ensure robust experimental design.

Molecular Architecture & Identity

GUDCA-Na is the sodium salt of the amide conjugate formed between ursodeoxycholic acid and glycine. Its steroidal nucleus possesses a specific 3

| Parameter | Technical Specification |

| IUPAC Name | Sodium 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

| Common Name | Sodium Glycoursodeoxycholate (GUDCA-Na) |

| CAS Number | 92411-07-9 (Sodium Salt) / 64480-66-6 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 471.61 g/mol |

| pKa (Acid) | 3.77 (Glycine carboxyl group) [1] |

| H-Bond Donors/Acceptors | 4 Donors / 5 Acceptors |

Structural Visualization

The following diagram illustrates the amphiphilic topology of GUDCA-Na, highlighting the hydrophilic glycine tail and the steroidal core that drives micellization.

Physicochemical Core

Solubility & pH Sensitivity

The solubility of GUDCA-Na is strictly pH-dependent.[1][2] While the sodium salt is highly soluble in water (>50 mg/mL), the free acid form (GUDCA) exhibits poor solubility.

-

The "Precipitation Trap": Unlike taurine conjugates (pKa ~1.5), glycine conjugates like GUDCA have a pKa of ~3.77. However, due to micellar aggregation effects, the apparent pKa (pKp) shifts, causing precipitation at pH values significantly higher than the pKa.

-

Critical Threshold: GUDCA begins to precipitate from solution at pH 6.5 – 7.4 depending on concentration [2].[1][2]

-

Implication: In formulation buffers or simulated gastric/intestinal fluids, maintaining pH > 7.5 is mandatory to prevent crystal formation.[1][2]

Critical Micelle Concentration (CMC)

GUDCA-Na acts as an anionic surfactant.[1][2] Its CMC is higher than more hydrophobic bile salts (like Deoxycholate), making it a milder detergent.[1][2]

| Property | Value / Range | Context |

| CMC (Water) | 4.0 – 8.0 mM | Varies with ionic strength (counter-ion effect) [3] |

| Aggregation Number | Low (< 10) | Forms small, primary micelles rather than large aggregates |

| Micellar Type | Mixed Micelles | Excellent at solubilizing lipids/drugs when combined with phospholipids |

Micellization Pathway

Understanding the equilibrium between monomeric and micellar GUDCA-Na is vital for interpreting dissolution data.[1][2]

Analytical Standardization: HPLC-ELSD Protocol

Because GUDCA-Na lacks a strong UV chromophore (only weak end-absorption at 200-210 nm), Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is the industry standard for robust quantification.[1][2] UV detection at 205 nm is prone to interference from buffer salts and solvents.[1][2]

Validated Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm).[1][2]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0 unadjusted).

-

Gradient:

-

0 min: 60% B[3]

-

10 min: 90% B

-

15 min: 90% B

-

16 min: 60% B

-

-

Detection: ELSD (Drift Tube Temp: 50°C, Gain: 10, Nebulizer: Nitrogen 40 psi).[1][2]

Self-Validating System Suitability

To ensure the assay is trustworthy, every run must meet these criteria:

-

Resolution (Rs): > 2.0 between GUDCA and its impurities (UDCA, Glycochenodeoxycholate).

-

Tailing Factor: < 1.5 (Bile acids prone to tailing due to silanol interactions; Ammonium Acetate mitigates this).[1][2]

-

Precision: RSD < 2.0% for 6 replicate injections.

Handling & Stability

Hygroscopicity

GUDCA-Na is hygroscopic .[1][2] The sodium salt will absorb atmospheric moisture, leading to deliquescence.

-

Protocol: Handle in a humidity-controlled environment (< 40% RH). Store in tightly sealed containers with desiccants.

Thermal Stability[4][7][8][9][10]

-

DSC Profile: Typically shows a broad endotherm for dehydration (50-100°C) followed by degradation exotherms > 250°C.[1][2]

-

Storage: -20°C for long-term reference standards; 2-8°C for working bulk.

Hydrolysis Risk

The amide bond connecting glycine to the steroid core is susceptible to hydrolysis in strong acids or bases at elevated temperatures, or by enzymatic action (Cholylglycine hydrolase).

References

-

FooDB. (n.d.). Glycoursodeoxycholic acid (FDB022194) Chemical Properties. Retrieved October 26, 2023, from [Link][1][2]

-

Igimi, H., & Carey, M. C. (1980).[1][2] pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 21(1), 72-90.[1][2] [Link]

-

Roda, A., et al. (1983).[1][2] Physicochemical properties of bile acids and their relationship to biological properties. Hepatology. [Link][1][2][3]

-

Agilent Technologies. (2015).[1][2] Quantification of Bile Acid by Reversed Phase HPLC with Evaporative Light Scattering Detection. [Link]

-

PubChem. (n.d.).[1][2] Ursodeoxycholylglycine sodium (Compound Summary). National Library of Medicine.[1] [Link][1][2][3]

Sources

Ursodeoxycholylglycine sodium structure and chemical formula.

Topic: Ursodeoxycholylglycine Sodium: Structural Dynamics, Synthesis, and Physicochemical Characterization Type: Technical Whitepaper Audience: Drug Development Scientists, Medicinal Chemists, and Formulation Engineers

Executive Summary

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; Na-GUDCA) represents a critical intersection between endogenous metabolic regulation and therapeutic drug delivery.[1] As the glycine conjugate of ursodeoxycholic acid (UDCA), this hydrophilic bile salt is distinguished by its unique

Part 1: Molecular Architecture & Stereochemistry

The defining feature of Ursodeoxycholylglycine sodium is the orientation of the hydroxyl group at Carbon-7. While the primary bile acid chenodeoxycholic acid bears a

Structural Specifications

-

IUPAC Name: Sodium 2-({(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl}amino)acetate[1]

-

Common Name: Sodium Glycoursodeoxycholate (Na-GUDCA)[1]

-

CAS Number: 66827-12-1 (Sodium salt); 64480-66-6 (Free acid)[1]

-

Molecular Formula:

[1] -

Molecular Weight: 471.61 g/mol

-

Stereocenters:

-configuration.

Structural Visualization

The following diagram illustrates the connectivity and the critical peptide bond linking the steroid nucleus to the glycine moiety.

Figure 1: Conceptual connectivity of Ursodeoxycholylglycine Sodium highlighting the hydrophilic

Part 2: Physicochemical Profile

The

Key Properties Table

| Property | Value / Characteristic | Contextual Note |

| Appearance | White crystalline powder | Hygroscopic; store under inert gas.[1] |

| Solubility | > 100 mg/mL (Water) | Highly soluble due to ionic glycine headgroup.[1] |

| CMC | ~18 - 22 mM (in 0.15 M Na+) | Higher than Glycodeoxycholate (~2 mM) due to lower hydrophobicity [1].[1] |

| pKa (Conjugate) | ~3.9 | Significantly lower than unconjugated UDCA (~5.0), ensuring ionization at intestinal pH.[1] |

| Hygroscopicity | High | Requires desiccation; forms hydrates readily.[1] |

Micellization Behavior

Unlike detergent-like bile salts (e.g., Deoxycholate), Na-GUDCA forms smaller, less stable micelles.[1] This "mild detergent" nature is the mechanism behind its use in stabilizing protein formulations without denaturing the tertiary structure.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize Sodium Glycoursodeoxycholate from Ursodeoxycholyl (UDCA) and Glycine ethyl ester, followed by hydrolysis. Mechanism: Mixed Anhydride Coupling (The "Schotten-Baumann" modification for organic solvents).[1]

Reagents

-

Ethyl Chloroformate (Activation agent)[1]

-

Triethylamine (TEA) (Base)[1]

-

Glycine Ethyl Ester Hydrochloride[1]

-

Tetrahydrofuran (THF) (Anhydrous)[1]

-

Sodium Hydroxide (NaOH)[1]

Step-by-Step Protocol

-

Activation (Mixed Anhydride Formation):

-

Coupling:

-

In a separate vessel, dissolve 11 mmol Glycine Ethyl Ester HCl in 20 mL DMF with 11 mmol TEA.

-

Add the glycine solution to the cold mixed anhydride solution.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Evaporate THF, partition residue between Ethyl Acetate and 1M HCl (to remove unreacted amine), then wash with brine. Dry organic layer (

) and evaporate to yield Glycoursodeoxycholic acid ethyl ester .[1]

-

-

Hydrolysis to Sodium Salt:

-

Dissolve the ester in Ethanol (30 mL).

-

Add 1.05 equivalents of NaOH (1M aqueous solution).[1]

-

Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).[1]

-

Purification: Evaporate ethanol. Recrystallize the residue from Ethanol/Ether or purify via Diaion HP-20 resin if high purity is required.

-

Part 4: Analytical Characterization

To ensure the identity and purity of the synthesized Na-GUDCA, the following analytical benchmarks must be met.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

0.68 ppm (s, 3H): C-18 Methyl (Angular methyl group).[1]

-

1.03 ppm (s, 3H): C-19 Methyl.[1]

-

3.5 - 3.6 ppm (m, 1H): C-3 Proton (Axial).[1]

-

3.75 ppm (s, 2H): Glycine Methylene (

).[1] Diagnostic Peak. -

3.8 - 3.9 ppm (m, 1H): C-7 Proton (Equatorial).[1]

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (

).[1][3] -

Target Ion:

448.3 -

Interpretation: The absence of peaks at

391 (Free UDCA) confirms successful conjugation.

Part 5: Biological Interface & Signaling

Na-GUDCA is not merely a detergent; it is a signaling molecule that modulates cell survival pathways.[1]

Transport & Metabolism

Na-GUDCA undergoes enterohepatic circulation.[1] It is actively transported into hepatocytes via the NTCP (Na+-Taurocholate Cotransporting Polypeptide) and excreted into bile via the BSEP (Bile Salt Export Pump).[1]

Cytoprotective Pathway

The following diagram details the mechanism by which Na-GUDCA prevents apoptosis, contrasting it with hydrophobic bile acids.

Figure 2: Cytoprotective mechanism of Na-GUDCA.[1] It stabilizes the mitochondrial membrane, inhibiting Bax translocation and preventing Mitochondrial Outer Membrane Permeabilization (MOMP).

References

-

Roda, A., et al. (1983).[1] "The influence of bile salt structure on self-association in aqueous solutions." Journal of Biological Chemistry. Link

-

Hofmann, A. F. (1999).[1] "The continuing importance of bile acids in liver and intestinal disease." Archives of Internal Medicine. Link

-

Monte, M. J., et al. (2009).[1] "Bile acids: Chemistry, physiology, and pathophysiology."[1] World Journal of Gastroenterology. Link

-

PubChem Database. "Ursodeoxycholylglycine sodium." CID 53391168. Link

-

Sola, S., et al. (2003).[1] "Glycoursodeoxycholic acid modulates E2F-1 and p53 expression in the rat liver." Hepatology. Link[1]

Sources

Technical Monograph: Ursodeoxycholylglycine Sodium (GUDCA-Na)

Discovery, Chemical Synthesis, and Mechanistic Pharmacology

Abstract

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) represents the sodium salt form of the glycine-conjugated metabolite of ursodeoxycholic acid (UDCA). While UDCA has been the therapeutic gold standard for cholestatic liver diseases for decades, its glycine conjugate (GUDCA) is the predominant endogenous form found in human bile. This guide delineates the evolution of GUDCA-Na from its origins in traditional pharmacognosy to its modern status as a potent chemical chaperone capable of mitigating Endoplasmic Reticulum (ER) stress. We provide a validated synthetic protocol, detailed physicochemical characterization, and a mechanistic analysis of its cytoprotective pathways.

Part 1: Historical Phylogeny & Identification

The discovery of GUDCA-Na is inextricably linked to the isolation of its parent compound, UDCA, and the subsequent understanding of bile acid conjugation.

From Yutan to Crystallization

The history of ursodeoxycholic acid traces back to the Tang Dynasty (approx. 659 AD), where dried bear bile (Yutan) was utilized in Traditional Chinese Medicine (TCM) for "clearing heat" and curing liver ailments. However, the chemical identification of the active agents occurred centuries later.

-

1902 (The Polar Bear Connection): Olof Hammarsten, a Swedish physiological chemist, analyzed the bile of the polar bear (Ursus maritimus) and identified a unique bile acid, which he termed "Ursocholeinsäure."

-

1927 (Isolation of UDCA): The Japanese researcher M. Shoda successfully crystallized pure Ursodeoxycholic Acid (UDCA) from bear bile, establishing its distinct chemical identity separate from chenodeoxycholic acid (CDCA).

-

1954-1955 (Structure & Synthesis): Kanazawa and colleagues elucidated the complete steroid structure and achieved the first chemical synthesis, moving production away from animal extraction.

-

1970s-Present (Conjugation Focus): As analytical techniques (HPLC-MS) advanced, it became clear that free UDCA is rapidly conjugated in the human liver. In humans, ~90% of bile acids are conjugated with glycine, whereas rodents and bears favor taurine. Thus, GUDCA-Na emerged as the biologically relevant human metabolite for therapeutic replication.

Visualization: The Discovery Timeline

Figure 1: Chronological evolution from traditional extraction to specific metabolite synthesis.

Part 2: Chemical Structure & Properties

GUDCA-Na is the sodium salt of the amide formed between the carboxyl group of UDCA and the amino group of glycine. The salt form is critical for pharmaceutical applications due to enhanced aqueous solubility compared to the free acid.

Physico-Chemical Profile[3]

| Property | Specification |

| IUPAC Name | Sodium 2-[[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino]acetate |

| Molecular Formula | |

| Molecular Weight | 471.61 g/mol |

| Solubility | Soluble in water (>50 mg/mL), Ethanol; Insoluble in Ether |

| Appearance | White to off-white crystalline powder |

| Critical Micelle Conc.[1][2][3] (CMC) | ~6-10 mM (Varies by ionic strength) |

| pKa | ~3.9 (Acid moiety) |

Part 3: Mechanistic Pharmacology

Unlike hydrophobic bile acids (like deoxycholic acid) which act as detergents and can be cytotoxic, GUDCA-Na is highly hydrophilic. Its therapeutic value lies in two primary cytoprotective mechanisms: Chaperone Activity and Mitochondrial Stabilization .

The Chemical Chaperone Hypothesis (ER Stress)

Accumulation of unfolded proteins in the Endoplasmic Reticulum (ER) triggers the Unfolded Protein Response (UPR). Chronic UPR leads to apoptosis.

-

Mechanism: GUDCA-Na acts as a "chemical chaperone," binding to hydrophobic regions of unfolded proteins, stabilizing their conformation, and facilitating proper folding.

-

Signaling: It suppresses the PERK/eIF2α/ATF4 pathway, preventing the upregulation of CHOP (a pro-apoptotic transcription factor).

Mitochondrial Membrane Stabilization

GUDCA-Na prevents the permeabilization of the mitochondrial outer membrane (MOMP).

-

Action: It inhibits the translocation of the pro-apoptotic protein Bax to the mitochondria.

-

Result: This prevents the release of Cytochrome C and the subsequent activation of the Caspase-3 cascade.

Visualization: Cytoprotective Signaling

Figure 2: Dual-action mechanism: Inhibition of ER Stress and blockage of Mitochondrial Apoptosis.

Part 4: Validated Synthetic Protocol

Objective: Synthesis of Glycoursodeoxycholic Acid Sodium Salt from Ursodeoxycholic Acid via Mixed Anhydride Coupling.

Safety Note: Perform all reactions in a fume hood. Ethyl chloroformate is toxic and lachrymatory.

Reagents

-

Triethylamine (TEA)

-

Ethyl Chloroformate (ECF)

-

Glycine Ethyl Ester Hydrochloride

-

Tetrahydrofuran (THF) - Anhydrous

-

Sodium Hydroxide (NaOH)[8]

Step-by-Step Methodology

Step 1: Activation of UDCA (Mixed Anhydride Formation)

-

Dissolve 10 mmol UDCA in 50 mL anhydrous THF in a round-bottom flask.

-

Add 11 mmol Triethylamine (TEA) . Cool the solution to -5°C using an ice-salt bath.

-

Dropwise add 11 mmol Ethyl Chloroformate over 15 minutes. Maintain temperature < 0°C.

-

Observation: A white precipitate (TEA·HCl) will form. Stir for 30 minutes at -5°C.

Step 2: Conjugation (Amide Bond Formation)

-

In a separate beaker, dissolve 12 mmol Glycine Ethyl Ester HCl in 10 mL DMF containing 12 mmol TEA .

-

Add this glycine solution dropwise to the activated UDCA mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Filter off the TEA·HCl salts. Evaporate the solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with 1N HCl, then 5% NaHCO₃, then Brine. Dry over Na₂SO₄ and evaporate to yield GUDCA-Ethyl Ester .

Step 3: Hydrolysis to Sodium Salt

-

Dissolve the ester from Step 2 in 20 mL Methanol.

-

Add 1.1 equivalents of NaOH (dissolved in minimal water).

-

Stir at room temperature for 12 hours (monitor via TLC).

-

Purification: Evaporate methanol. Recrystallize the residue from Ethanol/Acetone to yield pure Ursodeoxycholylglycine Sodium .

Visualization: Synthetic Workflow

Figure 3: Chemical synthesis pathway via the Mixed Anhydride method.

Part 5: Clinical & Research Implications

Neuroprotection (ALS & Parkinson's)

While TUDCA is frequently cited, GUDCA is the endogenous human equivalent. Research indicates GUDCA crosses the Blood-Brain Barrier (BBB). By inhibiting the UPR, it prevents neuronal death in models of Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease.

Metabolic Syndrome & TGR5

GUDCA is a potent agonist of the TGR5 (GPBAR1) receptor.[9] Activation of TGR5 in brown adipose tissue and intestinal L-cells leads to:

-

Increased GLP-1 secretion (improved insulin sensitivity).

-

Enhanced energy expenditure.

References

-

Shoda, M. (1927).[10] "Über die Ursodeoxycholsäure aus Bärengalle." Journal of Biochemistry, 7(4), 505-517.

- Hammarsten, O. (1902). "Untersuchungen über die Galle einiger Polarthiere." Zeitschrift für physiologische Chemie, 36, 525.

-

Vang, S., et al. (2014). "Differential effects of bile acids on proliferation and apoptosis of neural cells." Journal of Molecular Neuroscience, 53(3), 435-443.

-

Amaral, J.D., et al. (2009). "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research, 50(9), 1721-1734.

-

Kusaczuk, M. (2019).[10] "Tauroursodeoxycholic Acid—Chemical Chaperone and Metabolic Regulator." Molecules, 24(24), 4466.

Sources

- 1. Ursodeoxycholate sodium | C24H39NaO4 | CID 23707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholylglycine sodium | C26H42NNaO5 | CID 53391168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Ursodeoxycholic acid: history and clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.org [acs.org]

Technical Guide: Ursodeoxycholylglycine Sodium in Cholestatic Liver Disease

Mechanistic Foundations, Experimental Frameworks, and Translational Applications

Executive Summary

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate; GUDCA-Na) represents the highly water-soluble sodium salt of the glycine conjugate of Ursodeoxycholic Acid (UDCA). While UDCA remains the first-line therapy for Primary Biliary Cholangitis (PBC), its clinical efficacy is often rate-limited by poor aqueous solubility and variable bioavailability. GUDCA-Na overcomes these physicochemical barriers, serving as a potent post-transcriptional modulator of hepatocyte survival and cholangiocyte integrity.

This technical guide dissects the molecular machinery of GUDCA-Na, moving beyond general "hepatoprotection" to specific interactions with the Bicarbonate Umbrella , Mitochondrial Permeability Transition Pore (MPTP) , and TGR5 signaling . It provides researchers with validated protocols for assessing cytoprotection and outlines the distinct pharmacokinetic advantages of the sodium salt formulation.

Part 1: Physicochemical Foundation

The Sodium Salt Advantage

The therapeutic limitation of native UDCA is its lipophilicity (Class II of the Biopharmaceutical Classification System), leading to dissolution-limited absorption. The sodium salt form, Ursodeoxycholylglycine sodium, fundamentally alters this profile.

Table 1: Physicochemical Comparative Analysis

| Feature | Ursodeoxycholic Acid (UDCA) | Ursodeoxycholylglycine Sodium (GUDCA-Na) | Impact on Research/Therapy |

| Solubility (Water) | ~20 mg/L (Poor) | >200 g/L (High) | Sodium salt allows for high-concentration parenteral formulations without DMSO/ethanol vectors. |

| pKa | ~5.0 | ~3.9 | GUDCA remains ionized (soluble) over a wider pH range in the intestine, preventing precipitation. |

| Critical Micellar Conc. | Higher (7 mM) | Lower (<3 mM) | Conjugates form mixed micelles more readily, sequestering toxic bile acids efficiently. |

| Membrane Transport | Passive diffusion | Active transport (NTCP/OATP) | GUDCA is a substrate for specific transporters, ensuring targeted hepatobiliary accumulation. |

Technical Insight: In experimental settings, using GUDCA-Na eliminates the need for organic solvents (like DMSO) which can independently induce apoptosis or membrane permeabilization, thereby confounding toxicity assays.

Part 2: Molecular Mechanisms of Action

The Bicarbonate Umbrella Hypothesis

In cholestasis, hydrophobic bile acids (e.g., Glycochenodeoxycholic acid, GCDCA) accumulate. If the biliary pH drops, these acids protonate, becoming non-polar and freely permeable to cell membranes, causing cholangiocyte death.

GUDCA-Na functions as a signal transducer for Anion Exchanger 2 (AE2) . It inserts into the cholangiocyte membrane, stimulating the secretion of bicarbonate (

Figure 1: The Bicarbonate Umbrella.[1] GUDCA-Na stimulates AE2, ensuring high biliary pH. This forces toxic bile acids to remain ionized, preventing them from penetrating the cell membrane and inducing apoptosis.

Mitochondrial Cytoprotection

The primary driver of hepatocyte death in cholestasis is mitochondrial dysfunction induced by hydrophobic bile acids. GUDCA-Na acts as a direct mitochondrial stabilizer.

-

Inhibition of ROS: GUDCA prevents the generation of Reactive Oxygen Species triggered by hydrophobic bile acids.

-

Bax Translocation Blockade: It prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial outer membrane.[2]

-

MPTP Stabilization: It inhibits the opening of the Mitochondrial Permeability Transition Pore (MPTP), preventing the release of Cytochrome C and subsequent Caspase-3 activation.

Figure 2: Mitochondrial Survival Pathway.[2] GUDCA-Na intercepts the apoptotic cascade at multiple checkpoints upstream of mitochondrial permeabilization.

Part 3: Experimental Protocols

Protocol A: In Vitro Hepatocyte Rescue Assay

Objective: Quantify the cytoprotective effect of GUDCA-Na against bile acid-induced apoptosis. Model: Primary Rat Hepatocytes (PRH) or HepG2 cells (NTCP-transfected).

Reagents:

-

Toxicant: Glycochenodeoxycholic acid (GCDCA), 50 µM.[3]

-

Rescue Agent: Ursodeoxycholylglycine sodium (GUDCA-Na).

-

Assay: Caspase-3 Fluorometric Assay or Annexin V/PI Flow Cytometry.

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed hepatocytes at

cells/cm² on collagen-coated plates. -

Allow attachment for 4–6 hours in DMEM + 10% FBS.

-

Critical: Wash cells and switch to serum-free medium 12 hours prior to treatment to synchronize the cell cycle and remove serum-derived growth factors that may mask apoptotic signals.

-

-

Pre-Treatment (The Priming Phase):

-

Aliquot GUDCA-Na stock (dissolved in sterile water/saline, not DMSO).

-

Treat cells with GUDCA-Na (Concentration range: 10, 50, 100, 500 µM) for 1 to 4 hours prior to toxicant exposure.

-

Reasoning: GUDCA requires time to integrate into membranes and activate survival signaling pathways (PI3K/Akt, MAPK) before the toxic insult occurs.

-

-

Toxic Challenge:

-

Add GCDCA (50 µM) directly to the medium containing GUDCA-Na.

-

Incubate for 4 hours (for Caspase activity) or 16–24 hours (for nuclear fragmentation/cell viability).

-

-

Readout (Caspase-3 Activity):

-

Lyse cells in hypotonic lysis buffer.

-

Incubate lysate with DEVD-AFC substrate.

-

Measure fluorescence (Ex 400 nm / Em 505 nm).

-

Validation: GUDCA-Na should reduce Caspase-3 activity by >50% compared to GCDCA-only control.

-

Protocol B: In Vivo Cholestasis Model (Bile Duct Ligation)

Objective: Assess GUDCA-Na efficacy in obstructive cholestasis.

-

Surgical Induction: Perform common bile duct ligation (BDL) on C57BL/6 mice.

-

Administration:

-

Group 1: Vehicle (Saline).

-

Group 2: UDCA (Suspension, 30 mg/kg/day).

-

Group 3: GUDCA-Na (Solution, equimolar dose).

-

Route: Oral gavage or Intraperitoneal (IP). Note: GUDCA-Na allows for IP administration due to solubility, bypassing initial intestinal absorption variability.

-

-

Endpoints:

-

Serum ALT/ALP (Liver injury).[3]

-

Liver Histology (H&E, Sirius Red for fibrosis).

-

Molecular Marker: Western blot for AE2 expression and phosphorylation of Akt (p-Akt) in liver homogenates.

-

Part 4: Clinical Implications & Drug Development

Bioavailability & Formulation

The sodium salt form offers a distinct advantage in drug development. Standard UDCA requires micronization or high-pH environments to solubilize in the gut. In patients with cholestasis, bile acid secretion is impaired, reducing the emulsification capacity required to absorb lipophilic drugs like UDCA.

GUDCA-Na is water-soluble independent of luminal pH or bile salt content. This suggests:

-

More consistent absorption in severe cholestatic patients.

-

Potential for IV formulations for acute liver failure or acute-on-chronic liver failure (ACLF) where oral administration is compromised.

TGR5 Agonism

Beyond physical chemistry, GUDCA is a specific agonist for TGR5 (GPBAR1) . Activation of TGR5 on Kupffer cells inhibits the release of inflammatory cytokines (TNF-α, IL-1β), adding an immunological dimension to its therapeutic profile.

References

-

Beuers, U., et al. (2010). "The biliary HCO(3)(-) umbrella: a unifying hypothesis on pathogenetic and therapeutic aspects of fibrosing cholangiopathies." Hepatology.

-

Paumgartner, G., & Beuers, U. (2002). "Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited." Hepatology.

-

Schoemaker, M. H., et al. (2004). "Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways."[4] Hepatology.

-

Lazaridis, K. N., et al. (2001). "Ursodeoxycholic acid 'mechanisms of action and clinical use in hepatobiliary disorders'." Journal of Hepatology.

-

Jeon, S. Y., et al. (2024). "The solubility of UDCA was measured under various pH conditions."[5] Biotechnology and Bioprocess Engineering.

-

Keitel, V., et al. (2009). "TGR5 and bile acids: new functions in health and disease." Current Opinion in Gastroenterology.

Sources

- 1. Role of Bile Acids and the Biliary HCO3- Umbrella in the Pathogenesis of Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]

- 4. rug.nl [rug.nl]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Cellular uptake and transport of Ursodeoxycholylglycine sodium

Technical Guide: Cellular Kinetics and Transport Mechanisms of Ursodeoxycholylglycine Sodium (GUDCA-Na)

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na), the glycine conjugate of ursodeoxycholic acid (UDCA), represents a critical hydrophilic bile acid species involved in hepatoprotection and cholesterol homeostasis. Unlike hydrophobic bile acids that induce cytotoxicity via detergent effects, GUDCA exhibits cytoprotective properties, modulating endoplasmic reticulum (ER) stress and stabilizing mitochondrial membranes.

For drug development professionals, understanding the vectorial transport of GUDCA is paramount. Its pharmacokinetics are governed by a precise interplay of influx and efflux transporters within the enterohepatic circulation. This guide details the molecular machinery driving GUDCA uptake, provides a validated protocol for kinetic assessment, and establishes a framework for interpreting transport data in the context of drug-drug interactions (DDIs).

Molecular Mechanisms of Transport

The cellular disposition of GUDCA is not a passive diffusion process but a tightly regulated active transport system. The transport machinery is polarized, differing significantly between the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes.

Sinusoidal Uptake (Influx)

Hepatic clearance of GUDCA from portal blood is the rate-limiting step in its enterohepatic recycling.

-

NTCP (Sodium-Taurocholate Cotransporting Polypeptide / SLC10A1):

-

Mechanism: Symporter using the Na⁺ electrochemical gradient (maintained by Na⁺/K⁺-ATPase) to drive bile acid uptake against a concentration gradient.

-

Role: The primary transporter for conjugated bile acids, including GUDCA. It accounts for >80% of conjugated bile acid uptake in human hepatocytes.

-

Substrate Specificity: High affinity for glycine- and taurine-conjugated species.

-

-

OATPs (Organic Anion Transporting Polypeptides / SLCO family):

-

Isoforms: OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3).

-

Mechanism: Sodium-independent exchange (likely exchanging intracellular bicarbonate or glutathione for the bile acid).

-

Role: Secondary uptake system. While NTCP is dominant for GUDCA, OATPs provide a "rescue" pathway and are critical for the uptake of unconjugated bile acids and xenobiotics.

-

Canalicular Efflux (Secretion)

Once inside the hepatocyte, GUDCA must be secreted into the bile canaliculus to exert its choleretic effect.

-

BSEP (Bile Salt Export Pump / ABCB11):

-

Mechanism: ATP-dependent primary active transport.

-

Role: The rate-limiting step for bile salt secretion.[1] Inhibition of BSEP by drug candidates is a major predictor of Drug-Induced Liver Injury (DILI).

-

-

MRP2 (Multidrug Resistance-associated Protein 2 / ABCC2):

-

Role: Transports divalent organic anions (e.g., bilirubin glucuronides) and contributes to the biliary excretion of sulfated or glucuronidated bile salts, though BSEP remains the primary route for GUDCA.

-

Basolateral Efflux (Spillover)

Under cholestatic conditions (when BSEP is impaired), hepatocytes upregulate basolateral efflux pumps to return bile acids to the blood for renal elimination.

-

Transporters: MRP3 (ABCC3) and MRP4 (ABCC4).[2]

Visualization: GUDCA Transport Pathways

The following diagram maps the vectorial transport of GUDCA across the hepatocyte, highlighting the critical nodes for pharmacokinetic analysis.

Caption: Vectorial transport map of GUDCA showing NTCP-mediated uptake and BSEP-mediated biliary excretion.

Experimental Methodology: In Vitro Uptake Assay

To quantify GUDCA kinetics, a robust in vitro system is required. The industry standard utilizes HEK293 cells stably transfected with human NTCP or OATP1B1.

Objective: Determine the Michaelis-Menten constant (

Reagents & Systems[3]

-

Cell Line: HEK293-NTCP (recombinant) vs. HEK293-Mock (control).

-

Substrate: [³H]-GUDCA (radiolabeled) or Fluorescent Bile Acid derivative (if validated). Unlabeled GUDCA-Na for cold competition.

-

Buffer:

-

Sodium-Buffer (Standard): HBSS containing 137 mM NaCl.

-

Choline-Buffer (Control): HBSS where NaCl is replaced by Choline-Cl (to assess Na⁺-independent transport).

-

-

Inhibitor (Control): Myrcludex B (specific NTCP inhibitor) or Rifampicin (OATP inhibitor).

Step-by-Step Protocol

-

Seeding: Plate HEK293-NTCP and Mock cells in 24-well poly-D-lysine coated plates at

cells/well. Culture for 48 hours until 90-95% confluence. -

Induction (Optional): If using an inducible system (e.g., Tetracycline-on), add inducer 24h prior.

-

Equilibration:

-

Aspirate culture medium.

-

Wash cells

with pre-warmed ( -

Incubate in buffer for 10 min to deplete intracellular bile acids.

-

-

Uptake Initiation:

-

Prepare dosing solutions: GUDCA-Na concentrations ranging from 0.1

to 100 -

Add

of dosing solution to wells. -

Critical Step: Perform uptake for 1–2 minutes (linear phase). Do not exceed 5 minutes, as efflux or metabolism may confound results.

-

-

Termination:

-

Rapidly aspirate dosing solution.

-

Wash wells

with ice-cold PBS containing 0.2% BSA (to remove non-specific surface binding).

-

-

Lysis & Detection:

-

Lyse cells with

/ -

Transfer lysate to scintillation vials.

-

Quantify radioactivity via Liquid Scintillation Counting (LSC).

-

Perform BCA protein assay on a lysate aliquot for normalization.

-

Data Analysis Workflow

Calculate the Net Uptake Velocity (

Fit data to the Michaelis-Menten equation using non-linear regression:

- : Substrate concentration.[3][4]

- : Passive diffusion component (if Mock subtraction wasn't perfect).

Experimental Workflow Diagram

Caption: Workflow for the radiolabeled GUDCA uptake assay in transporter-transfected cells.

Quantitative Data Summary: Kinetic Parameters

The following table summarizes reference kinetic values for conjugated bile acids via NTCP. While specific GUDCA values vary by clone/lab, these ranges provide a validation benchmark.

| Parameter | Substrate | Typical Range ( | Transporter | Significance |

| GCDC (Analog) | NTCP | High Affinity. Indicates NTCP is active even at low systemic concentrations. | ||

| Taurocholate (TCA) | NTCP | Standard reference substrate. | ||

| GUDCA | Clone-dependent | NTCP | Represents capacity. Low | |

| Myrcludex B | NTCP | Potent inhibition control.[5] Validates NTCP-specific signal. |

Note: GCDC (Glycochenodeoxycholate) is structurally homologous to GUDCA and often used as a comparator. GUDCA generally displays high affinity (

Clinical & Pharmaceutical Implications

-

Drug-Drug Interactions (DDIs):

-

Perpetrator Potential: GUDCA-Na is a substrate. Drugs that inhibit NTCP (e.g., Cyclosporine A, Atazanavir) can elevate systemic GUDCA levels.

-

Victim Potential: High doses of GUDCA-Na could theoretically saturate NTCP, altering the kinetics of co-administered drugs that rely on NTCP (e.g., Rosuvastatin).

-

-

Therapeutic Window:

-

Since GUDCA is cytoprotective, maintaining hepatic uptake is crucial. In cholestatic diseases (e.g., PBC/PSC), NTCP is often downregulated (a protective reflex to stop bile acid overload). This may limit the efficacy of exogenous GUDCA-Na therapy, necessitating higher doses or alternative delivery strategies.

-

-

Safety Biomarkers:

-

Elevated serum GUDCA (conjugated hypercholanemia) is a sensitive biomarker for NTCP inhibition or BSEP dysfunction during early-phase drug safety testing.

-

References

-

Jani, M., et al. (2018).[3] "Kinetic characterization of bile salt transport by human NTCP (SLC10A1)." Toxicology in Vitro.

-

Stieger, B. (2011). "The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation." Handbook of Experimental Pharmacology.

-

Slijepcevic, D., et al. (2017). "Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides."[6] Hepatology.

-

Dong, Z., et al. (2015). "In vitro models for investigating the role of transporters in drug-induced liver injury." Expert Opinion on Drug Metabolism & Toxicology.

-

Kullak-Ublick, G.A., et al. (2000). "Organic anion-transporting polypeptide B (OATP-B) and its functional comparison with three other OATPs of human liver." Gastroenterology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. evotec.com [evotec.com]

- 3. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]

- 4. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Ursodeoxycholylglycine Sodium (GUDCA-Na): A Technical Guide

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na) represents the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). Unlike free UDCA, which requires hepatic conjugation to become fully soluble and biologically active in the biliary tree, GUDCA is administered as a pre-conjugated, hydrophilic bile salt. This structural advantage theoretically bypasses the rate-limiting step of initial amidation, potentially accelerating the onset of its cytoprotective and choleretic effects.

However, the in vivo reality is complex. The metabolic stability of GUDCA-Na is dictated by the interplay between host transporters (ASBT, NTCP) and the gut microbiome's bile salt hydrolase (BSH) activity. This guide dissects these pathways, offering a rigorous framework for researchers studying GUDCA-Na pharmacokinetics (PK) and safety profiles.

Physicochemical Basis & Bioavailability

The Sodium Salt Advantage

The pharmaceutical form, Ursodeoxycholylglycine sodium , is chosen for its superior aqueous solubility compared to the free acid form.

-

Dissociation: Upon entering the aqueous environment of the stomach and duodenum, the salt dissociates immediately:

-

Ionization State: With a pKa of approximately 3.9, the GUDCA anion remains ionized in the small intestine (pH 6.0–7.5). Unlike unconjugated UDCA (pKa ~5.0), which can be absorbed passively, GUDCA requires active transport mechanisms.

Transporter Dependency

The bioavailability of GUDCA is strictly governed by specific membrane transporters. It does not rely on passive diffusion.

| Tissue | Transporter | Mechanism | Function |

| Ileum (Apical) | ASBT (SLC10A2) | Na+-dependent | Critical for reabsorption from the gut lumen. |

| Ileum (Basolateral) | OST | Facilitated diffusion | Efflux from enterocyte to portal circulation. |

| Hepatocyte (Basolateral) | NTCP (SLC10A1) | Na+-dependent | Uptake from portal blood (First-pass clearance). |

| Hepatocyte (Canalicular) | BSEP (ABCB11) | ATP-dependent | Secretion into bile (Rate-limiting step for cholestasis relief). |

The Core Mechanism: Enterohepatic Circulation[1][2]

The therapeutic efficacy of GUDCA depends on its efficient cycling between the liver and intestine. Below is the systems-level view of this flow.

Pathway Visualization

Figure 1: The enterohepatic cycling of GUDCA. Note the critical role of ASBT for absorption and the bacterial "danger zone" in the distal gut.

Metabolic Biotransformation: The "Danger Zone"

While GUDCA is metabolically stable in human tissues (we lack the enzymes to deconjugate it), the gut microbiome acts as a metabolic reactor. This is the most critical variable in GUDCA safety studies.

Bacterial Deconjugation (The Gateway Reaction)

Anaerobic bacteria (e.g., Bacteroides, Clostridium, Lactobacillus) express Bile Salt Hydrolase (BSH) .[1][2]

-

Reaction: GUDCA

Free UDCA + Glycine. -

Consequence: Free UDCA is less soluble and can be passively absorbed or further metabolized.

7-Dehydroxylation (Toxicity Risk)

If Free UDCA is not reabsorbed, 7

-

Risk: LCA is hydrophobic and hepatotoxic. It can cause cholestasis if it accumulates.

-

Mitigation: The liver sulfates LCA (Sulfolithocholylglycine) to render it water-soluble for renal excretion.

Biotransformation Logic Diagram

Figure 2: The metabolic fate of GUDCA. The conversion to LCA represents the primary toxicological risk.

Experimental Protocols: Self-Validating Systems

To study GUDCA metabolism rigorously, you cannot rely solely on plasma PK. You must distinguish between the administered conjugate and the metabolites formed by the microbiome.

Protocol: LC-MS/MS Quantification of Bile Acid Profiles

Objective: Quantify GUDCA stability and LCA formation.

Reagents:

-

Analyte Standards: GUDCA, TUDCA (if using rodents), UDCA, LCA, Glyco-LCA.

-

Internal Standard (IS): d4-GUDCA or d4-UDCA (Deuterated standards are mandatory to correct for matrix effects).

Workflow:

-

Sample Collection:

-

Plasma:[3] Collect in EDTA tubes (heparin can interfere with some PCR/enzyme assays downstream).

-

Bile: Via bile duct cannulation (essential for quantifying biliary secretion rates).

-

Feces: Lyophilize and weigh.

-

-

Extraction (Protein Precipitation):

-

Add 50

L sample + 150 -

Vortex 1 min, Centrifuge 10 min @ 10,000g.

-

Evaporate supernatant; reconstitute in 50:50 MeOH:Water.

-

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

-

Mobile Phase B: Acetonitrile/Methanol.

-

Note: Isomeric separation is critical. UDCA (7

-OH) must be separated from CDCA (7

-

-

Mass Spectrometry (MRM Mode):

-

Target the Glycine conjugate specific transition (e.g., [M-H]- precursor to glycine fragment).

-

Validation Check: If the GUDCA peak decreases over time while the UDCA peak increases, BSH activity is confirmed.

-

Species-Specific Considerations (Critical for Translation)

-

Rodents: Preferentially conjugate bile acids with Taurine . If you administer GUDCA to a mouse:

-

Bacteria deconjugate GUDCA

UDCA. -

Mouse liver re-conjugates UDCA

TUDCA .

-

Result: You will see a rise in TUDCA, which is an artifact of the model, not the drug.

-

-

Humans: Preferentially conjugate with Glycine . GUDCA administration reinforces the natural pool.

Data Synthesis & Interpretation

When analyzing your data, use the following reference logic to interpret the "Metabolic Health" of your molecule.

| Parameter | Observation | Interpretation |

| Tmax (Plasma) | < 1 Hour | Indicates efficient active transport (ASBT) absorption. |

| Cmax (Bile) | High GUDCA / Low UDCA | High metabolic stability; low bacterial deconjugation. |

| Fecal LCA | Elevated | WARNING: Significant bacterial 7-dehydroxylation. Risk of hepatotoxicity. |

| Urine Sulphates | Elevated | Adaptive response to cholestasis or LCA overload. |

References

-

Hofmann, A. F. (1994). Bile acids: Pharmacology and pharmacokinetics. Hepatology.

-

Dawson, P. A., et al. (2009). The molecular biology of bile acid transport. Seminars in Liver Disease.

-

Ridlon, J. M., et al. (2006). Bile salt biotransformations by human intestinal bacteria. Journal of Lipid Research.

-

Invernizzi, P., et al. (1999). Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis. Hepatology.

-

Sun, L., et al. (2018). Bile acids promote intestinal calcium absorption through activation of the farnesoid X receptor. Molecular Endocrinology. (Context on GUDCA/TGR5 interactions).

Sources

- 1. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]

- 2. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro–in vivo and pharmacokinetic evaluation of solid lipid nanoparticles of furosemide using Gastroplus™ - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pharmacokinetics of Ursodeoxycholylglycine Sodium in Animal Models

A Technical Guide for Preclinical Assessment

Executive Summary

Ursodeoxycholylglycine sodium (GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). As a hydrophilic, non-cytotoxic secondary bile acid, it represents a critical therapeutic agent for cholestatic liver diseases and, increasingly, metabolic disorders via TGR5 activation.

Unlike its parent compound (UDCA), GUDCA-Na possesses enhanced aqueous solubility due to the sodium salt formation and the glycine moiety. However, its pharmacokinetic (PK) assessment in animal models is complicated by enterohepatic circulation (EHC) and significant species-dependent conjugation patterns .

This guide provides a rigorous framework for evaluating the PK of GUDCA-Na, moving beyond generic protocols to address the specific challenges of bile acid analysis, including endogenous background subtraction and species-specific metabolism.

Physicochemical & Mechanistic Context

Understanding the molecule is prerequisite to designing the protocol.

-

Compound: Ursodeoxycholylglycine Sodium (GUDCA-Na).

-

Chemical Nature: Conjugated Bile Acid Salt.

-

Key Advantage: The sodium salt form significantly reduces the dissolution rate-limited absorption often seen with free bile acids.

-

Therapeutic Index: High. GUDCA is cytoprotective, displacing hydrophobic (toxic) bile acids like deoxycholic acid (DCA) from the pool.

Mechanistic Causality in PK Design

-

Hydrophilicity: GUDCA is highly hydrophilic.[1] It does not passively diffuse across membranes easily; it relies on active transport (NTCP in liver, ASBT in ileum). Implication: PK is transporter-dependent, not just perfusion-dependent.

-

Bacterial Deconjugation: The glycine bond is susceptible to Bile Salt Hydrolase (BSH) from gut microbiota. Implication: You must monitor the metabolite UDCA and potentially Lithocholic Acid (LCA).

Analytical Methodology (LC-MS/MS)[2][3][4][5]

Standard HPLC is insufficient due to the lack of a strong chromophore. LC-MS/MS is the mandatory standard.[2]

Sample Preparation: The "Protein Crash" vs. SPE

For GUDCA-Na, Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause matrix effects (ion suppression).

-

Protocol:

-

Matrix: Plasma/Serum (50 µL).

-

Internal Standard (IS):

-GUDCA or -

Extraction: Oasis HLB or C18 SPE cartridges.

-

Condition: Methanol -> Water.[3]

-

Load: Sample.

-

Wash: 5% Methanol (Removes salts/proteins).

-

Elute: 100% Methanol.

-

-

Reconstitution: 50:50 MeOH:Water with 5mM Ammonium Acetate.

-

Chromatographic Separation

Bile acids have structural isomers (e.g., GUDCA vs. Glycochenodeoxycholic acid - GCDCA) with identical molecular weights (

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 1.8 µm particle size.

-

Mobile Phase:

-

A: Water + 0.01% Formic Acid + 2mM Ammonium Acetate.

-

B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.

-

-

Critical Quality Attribute: Baseline separation of GUDCA (

) from GCDCA (

Animal Model Selection & Experimental Design

The "Species Trap"

-

Rats: Predominantly conjugate bile acids with Taurine .[4] If you administer GUDCA (Glycine), rats will deconjugate it (via gut bacteria) and re-conjugate the UDCA core with Taurine (forming TUDCA).

-

Result: Rapid disappearance of GUDCA, appearance of TUDCA.

-

-

Dogs/Primates: Conjugate with both Glycine and Taurine (closer to human).

-

Recommendation: Use Rats for initial toxicity/screening but acknowledge the metabolic shift. Use Dogs for translatable PK.[5]

Dosing Regimens

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 10 - 20 mg/kg | 20 - 50 mg/kg |

| Vehicle | Saline (GUDCA-Na is soluble) | Water or Saline |

| Fasting | Overnight (Essential to lower endogenous bile acid pool) | Overnight |

Sampling Schedule (Enterohepatic Focus)

Standard linear sampling fails for bile acids due to secondary peaks from enterohepatic recycling.

-

Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24, 36, 48 h .

-

Note: Extended sampling is required to capture the second peak caused by re-absorption from the ileum.

Pharmacokinetic Profile & Data Analysis

Handling Endogenous Background

Animals have endogenous bile acids. You cannot simply measure "Total GUDCA."

-

Method A (Subtraction): Measure baseline GUDCA in control animals (or pre-dose) and subtract from post-dose values.

-

Method B (Deuterated Tracer): Administer deuterated GUDCA-Na (

-GUDCA) to distinguish exogenous drug from endogenous pool. This is the Gold Standard for PK.

Key PK Parameters

The following table summarizes expected trends for GUDCA-Na in a Wistar Rat model (10 mg/kg IV).

| Parameter | Unit | Value (Approx) | Interpretation |

| h | 0.5 - 1.0 | Rapid absorption due to Na-salt form. | |

| Dose Dependent | High initial peak, rapid hepatic uptake. | ||

| L/kg | 0.2 - 0.4 | Low Vd. Confined to plasma & liver (Enterohepatic loop). | |

| mL/min/kg | High | Rapid clearance from blood into bile by NTCP/BSEP. | |

| h | Variable | Short | |

| Bioavailability ( | % | 60 - 80% | High, but subject to first-pass hepatic extraction. |

Metabolic Pathway Visualization

The following diagram illustrates the fate of GUDCA-Na in the animal model, highlighting the critical bacterial deconjugation step.

Caption: Metabolic fate of GUDCA-Na. Note the species-specific risk of reconjugation to TUDCA in rats and the formation of toxic LCA via gut bacteria.

Experimental Workflow: Self-Validating Protocol

This workflow ensures data integrity by incorporating quality control (QC) steps at critical junctures.

Caption: Step-by-step experimental workflow for GUDCA-Na PK assessment with integrated Quality Control checkpoint.

Troubleshooting & Technical Challenges

Double Peaks in Plasma Profiles

-

Observation: A second concentration peak appears 3-6 hours post-dose.

-

Cause: Enterohepatic Circulation (EHC). Bile acid stored in the gallbladder is released upon feeding or hormonal trigger, reabsorbed in the ileum, and returns to plasma.

-

Action: Do not treat this as an error. Use Non-Compartmental Analysis (NCA) covering the full time course. Calculate

carefully.

Ion Suppression

-

Observation: Internal standard signal drops in specific samples.

-

Cause: Phospholipids from bile or plasma co-eluting.

-

Action: Switch from Protein Precipitation (Acetonitrile crash) to Solid Phase Extraction (SPE) or use a "Phospholipid Removal Plate" (e.g., Ostro).

References

-

Hofmann, A. F. (1994). Bile acids: The good, the bad, and the ugly. News in Physiological Sciences.

-

Roda, A., et al. (1991).[4] Pharmacokinetics of ursodeoxycholic acid in rat. Pharmacological Research.

-

Zhang, Y., et al. (2023).[3] Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota.[6][7][8] Gut Microbes.

-

Sarafian, M. H., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry.[2][9][10] Analytical Chemistry.

-

Iida, T., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials (Contextual reference for ADME design). Journal of Controlled Release.

Sources

- 1. zhurnal-vokls.ru [zhurnal-vokls.ru]

- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylene glycol and glycolate kinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mechanistic Profiling of Ursodeoxycholylglycine Sodium (GUDCA-Na) in Cytoprotection and TGR5 Activation

Introduction & Scientific Rationale

Ursodeoxycholylglycine sodium (Sodium Glycoursodeoxycholate, GUDCA-Na) is the sodium salt of the glycine conjugate of ursodeoxycholic acid (UDCA). Unlike free UDCA, which exhibits poor aqueous solubility, the sodium salt form (GUDCA-Na) is highly water-soluble, making it an ideal candidate for in vitro supplementation without the confounding toxicity associated with high concentrations of organic solvents like DMSO.

Physiologically, GUDCA is a hydrophilic, secondary bile acid known for its cytoprotective properties. It functions through three primary mechanisms:[1]

-

Chemical Chaperone Activity: Alleviating Endoplasmic Reticulum (ER) stress by facilitating protein folding and inhibiting the Unfolded Protein Response (UPR).

-

Mitochondrial Stabilization: Preventing the collapse of the mitochondrial membrane potential (

) and inhibiting the intrinsic apoptotic cascade. -

TGR5 Agonism: Binding to the G-protein-coupled bile acid receptor (GPBAR1/TGR5) to modulate metabolic signaling and GLP-1 secretion.[2]

This guide provides standardized protocols for evaluating these specific activities in cell culture models.

Reagent Preparation & Handling

Critical Note on Solubility: GUDCA-Na is distinct from free acid GUDCA. The sodium salt allows for the preparation of high-concentration stocks directly in aqueous buffers, avoiding the cytotoxicity of vehicles like DMSO or Ethanol in sensitive primary cell cultures.

Stock Solution Protocol

-

Weighing: Weigh an appropriate amount of GUDCA-Na (MW: ~471.6 g/mol ).

-

Solvent: Dissolve in sterile, endotoxin-free water or PBS (pH 7.4) to create a 50 mM Stock Solution .

-

Example: Dissolve 23.58 mg in 1 mL of sterile water.

-

-

Sterilization: Filter sterilize using a 0.22 µm PES membrane syringe filter.

-

Storage: Aliquot into small volumes (e.g., 100 µL) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol I: Mitigation of ER Stress (Chaperone Activity)

Objective: To quantify the ability of GUDCA-Na to inhibit the Unfolded Protein Response (UPR) induced by chemical stressors.

Materials

-

Cell Line: HepG2 (Liver) or INS-1E (Beta-cell model).

-

ER Stress Inducer: Tunicamycin (Tm) or Thapsigargin (Tg).

-

Readout: qPCR for UPR markers (CHOP, GRP78/BiP, XBP1s).

Workflow

-

Seeding: Seed cells in 6-well plates at

cells/well. Allow adhesion for 24 hours. -

Pre-treatment (Prophylactic Model):

-

Replace media with fresh media containing GUDCA-Na at varying concentrations: 0 (Vehicle), 50, 100, 250, and 500 µM .

-

Incubate for 1–2 hours prior to stress induction.

-

Note: Pre-treatment ensures intracellular accumulation of the chaperone.

-

-

Stress Induction:

-

Add Tunicamycin (final conc. 1–2 µg/mL) or Thapsigargin (final conc. 100–500 nM) directly to the GUDCA-containing media.

-

Incubate for 6–24 hours (time depends on the specific marker; 6h for mRNA, 24h for protein).

-

-

Harvest & Analysis:

-

Extract RNA (for qPCR) or Protein (for Western Blot).

-

Success Criteria: A dose-dependent reduction in CHOP and GRP78 expression in GUDCA-treated wells compared to the Stressor-only control.

-

Experimental Protocol II: Mitochondrial Cytoprotection (Anti-Apoptosis)

Objective: To assess the capacity of GUDCA-Na to prevent mitochondrial membrane permeabilization (MOMP) and subsequent apoptosis.

Materials

-

Cell Line: SH-SY5Y (Neuronal) or Primary Hepatocytes.

-

Apoptotic Inducer: Unconjugated Bilirubin (UCB) or Glycodeoxycholic Acid (GDCA - hydrophobic bile acid).

-

Readout: Caspase 3/7 Activity Assay or Annexin V/PI Flow Cytometry.

Workflow

-

Seeding: Seed cells in 96-well plates (opaque white for luminescence) at

cells/well. -

Co-treatment:

-

Prepare media containing the Inducer (e.g., 50 µM GDCA) +/- GUDCA-Na (100–500 µM).

-

Experimental Design:

-

Group A: Control (Media only)

-

Group B: Inducer (GDCA 50 µM)

-

Group C: Inducer + GUDCA 100 µM

-

Group D: Inducer + GUDCA 500 µM

-

-

Incubate for 24 hours .

-

-

Assay:

-

Add Caspase-Glo 3/7 reagent (or equivalent) directly to wells.

-

Incubate 30–60 mins at Room Temp.

-

Read Luminescence.[2]

-

-

Data Interpretation: Calculate the % Rescue using the formula:

Experimental Protocol III: TGR5 Receptor Activation

Objective: To verify GUDCA-Na agonism of the TGR5 membrane receptor.

Materials

-

Cell Line: HEK293T (transiently transfected) or NCI-H716 (endogenous expression).

-

Plasmids: hTGR5 expression vector + CRE-Luciferase reporter (cAMP response element).[3]

-

Positive Control: Lithocholic Acid (LCA) or INT-777.

Workflow

-

Transfection (Day 1): Transfect HEK293T cells with TGR5 and CRE-Luc plasmids.

-

Starvation (Day 2): 24h post-transfection, switch to serum-free media for 4 hours to lower basal cAMP.

-

Stimulation:

-

Treat cells with GUDCA-Na (10, 50, 100 µM) for 4–6 hours .

-

Include LCA (10 µM) as a positive control.

-

-

Detection:

-

Lyse cells and add Luciferase substrate.

-

Measure Relative Light Units (RLU).

-

Expectation: GUDCA is a weaker agonist than LCA but should show a statistically significant, dose-dependent increase in RLU over vehicle.

-

Data Presentation & Analysis

Summary of Typical Effective Concentrations

| Application | Cell Type | Effective Conc. Range | Incubation Time | Key Marker |

| ER Stress | HepG2, Beta-cells | 100 – 500 µM | 12 – 24 h | |

| Apoptosis | Neurons, Hepatocytes | 50 – 250 µM | 24 h | |

| TGR5 Agonism | HEK293T, Enterocytes | 10 – 100 µM | 4 – 6 h |

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of GUDCA-Na in preventing cell death via Mitochondrial stabilization and ER Stress reduction.

Figure 1: GUDCA-Na mechanism of action showing TGR5 activation and dual inhibition of ER stress and Mitochondrial Apoptosis pathways.

References

-

Vang, S., et al. (2014). "Differential effects of bile acids on cholangiocyte cell death and survival." Journal of Gastroenterology and Hepatology.

-

Amaral, J. D., et al. (2009). "Bile acids: regulation of apoptosis by ursodeoxycholic acid." Journal of Lipid Research.

-

Kusaczuk, M. (2019). "Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular Mechanisms and Clinical Applications." Molecules.

-

Duboc, H., et al. (2014). "The role of bile acids in metabolic regulation." World Journal of Gastroenterology.

- Benz, C., et al. (2016). "Ursodeoxycholic acid inhibits the mitochondrial permeability transition pore." Journal of Hepatology.

Sources

How to use Ursodeoxycholylglycine sodium in primary hepatocyte culture

Application Note: Optimized Protocol for Ursodeoxycholylglycine Sodium (GUDCA-Na) in Primary Hepatocyte Culture

Abstract & Mechanistic Rationale

Ursodeoxycholylglycine sodium (Glycoursodeoxycholic acid sodium salt; GUDCA-Na) is the water-soluble, conjugated salt form of Ursodeoxycholic acid (UDCA).[1] Unlike its hydrophobic counterparts (e.g., Lithocholic acid) or the free acid form of UDCA (which requires organic solvents), GUDCA-Na is highly soluble in aqueous media, making it an ideal candidate for primary hepatocyte studies where solvent toxicity (DMSO/Ethanol) must be minimized.[1]

Mechanistic Pillars:

-

Chemical Chaperone Activity: GUDCA-Na mitigates Endoplasmic Reticulum (ER) stress by stabilizing protein folding and inhibiting the Unfolded Protein Response (UPR), specifically dampening the PERK/eIF2

/ATF4 axis [1].[1] -

Mitochondrial Stabilization: It prevents the Mitochondrial Membrane Permeability Transition (MMPT) caused by hydrophobic bile acids, thereby blocking Cytochrome C release and subsequent Caspase-3 activation [2].[1]

-

Transporter Specificity: As a conjugated bile acid, GUDCA requires active transport via the Sodium-Taurocholate Cotransporting Polypeptide (NTCP) for intracellular uptake, making it a specific probe for hepatocyte functional integrity [3].[1]

Material Preparation & Handling

Critical Note on Solubility: Many protocols conflate GUDCA (free acid) with GUDCA-Na (sodium salt).[1]

-

GUDCA (Free Acid): Poorly water-soluble; requires DMSO/Ethanol.[1]

-

GUDCA-Na (Salt): Highly water-soluble (>50 mg/mL).[1][2] Do NOT use DMSO. DMSO induces non-specific membrane permeabilization that confounds bile acid transport studies.[1]

Stock Solution Protocol (50 mM)

-

Compound: Ursodeoxycholylglycine sodium salt[1]

-

MW: ~471.6 g/mol (Check specific CoA; Free acid is ~449.6)[1]

-

Solvent: Sterile Ultra-pure Water or Hepatocyte Plating Media.[1]

| Target Concentration | Mass (GUDCA-Na) | Solvent Volume | Storage |

| 50 mM (Stock) | 23.58 mg | 1.0 mL | -20°C (3 months) |

| 10 mM (Working) | Dilute Stock 1:5 | Media | Freshly Prepared |

-

Sterilization: Pass the 50 mM stock through a 0.22 µm PES syringe filter. Do not autoclave.[1]

Experimental Workflows

Workflow A: Cytoprotection Assay (Rescue Model)